N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide
Description
N-[4-(4-Chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzamide core, a 4-chlorobenzenesulfonyl substituent at the 4-position of the aniline ring, and a cyano group at the 3-position of the same aniline moiety.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-3-cyanophenyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O3S/c22-16-4-7-18(8-5-16)31(29,30)19-9-6-17(11-14(19)12-26)27-20(28)13-2-1-3-15(10-13)21(23,24)25/h1-11H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDXAZUEXVZUHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of 4-[(4-chlorophenyl)sulfonyl]-3-cyanophenyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-cyanophenylamine under controlled conditions.
Introduction of the trifluoromethyl group: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Sulfonamide vs. Piperazine/Diazepane Moieties :
- The target compound’s 4-chlorobenzenesulfonyl group distinguishes it from piperazine/diazepane-containing analogs (e.g., compounds in ), which are designed for CNS receptor targeting. Sulfonamide derivatives (e.g., ) are more commonly associated with antimicrobial activity.
- The sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase ), whereas piperazine groups improve CNS penetration .
Trifluoromethyl (CF₃) Positioning: The 3-CF₃ substitution in the target compound aligns with N-[4-(4-benzylpiperazino)phenyl]-3-(trifluoromethyl)benzamide , which exhibits high predicted lipophilicity (density: 1.279 g/cm³). This group likely enhances membrane permeability compared to hydroxyl-substituted analogs (e.g., ).
Cyano (CN) Group Influence: The 3-CN group in the target compound mirrors analogs like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide , where the cyano group fine-tunes electronic properties and receptor affinity.
Inferred Pharmacological Profile
While direct activity data are absent, structural parallels suggest:
- CNS Applications : The trifluoromethyl and sulfonyl groups may support binding to dopamine receptors (D3/D2), as seen in .
- Antimicrobial Potential: The sulfonamide moiety aligns with derivatives showing anti-bacterial/fungal activity .
- Metabolic Stability : The CF₃ group likely reduces oxidative metabolism, extending half-life compared to hydroxylated analogs .
Biological Activity
N-[4-(4-chlorobenzenesulfonyl)-3-cyanophenyl]-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonyl group : Enhances solubility and biological activity.
- Cyanophenyl group : Contributes to its reactivity and interaction with biological targets.
- Trifluoromethyl group : Imparts unique electronic properties that can influence biological interactions.
The molecular formula for this compound is C21H12ClF3N2O3S, with a molecular weight of 442.84 g/mol.
Research indicates that the biological activity of this compound may involve its interaction with specific enzymes or receptors within cells. Notably, it may inhibit certain kinases, which plays a crucial role in regulating cell proliferation and survival, particularly in cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- In vitro assays : The compound has shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it demonstrated an IC50 value (the concentration required to inhibit 50% of cell viability) in the low micromolar range in several tumor types .
- Mechanistic studies : Research indicates that the compound may induce apoptosis (programmed cell death) through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- NF-κB inhibition : It has been shown to attenuate lipopolysaccharide-induced NF-κB activation, which is a key transcription factor involved in inflammatory responses. This suggests a potential role in treating inflammatory diseases .
- Cytokine modulation : In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines, further supporting its anti-inflammatory potential .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity against cancer cells | |
| Anti-inflammatory | Inhibition of NF-κB activation | |
| Enzyme inhibition | Potential kinase inhibition |
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of this compound on breast cancer cell lines. Results indicated that it significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Inflammation Model :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
